N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-ethoxyphenyl substituent at position 3 and a pyrazole-4-amine group linked to a piperidin-4-ylpropyl chain at position 1. The ethoxyphenyl group may enhance lipophilicity and membrane permeability, while the piperidinylpropyl moiety could influence receptor binding or pharmacokinetic properties.
Properties
Molecular Formula |
C23H29N9O |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[1-(3-piperidin-4-ylpropyl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C23H29N9O/c1-2-33-20-7-5-19(6-8-20)32-22-21(29-30-32)15-25-23(28-22)27-18-14-26-31(16-18)13-3-4-17-9-11-24-12-10-17/h5-8,14-17,24H,2-4,9-13H2,1H3,(H,25,27,28) |
InChI Key |
FTPYKXCEWQJKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)NC4=CN(N=C4)CCCC5CCNCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Ethoxyphenyl Group:
Introduction of the Piperidinylpropyl Side Chain: This is usually done via a nucleophilic substitution reaction, where the piperidinylpropyl group is attached to the pyrazole ring.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can occur at the triazolopyrimidine core.
Substitution: The piperidinylpropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in anticancer research. Studies have indicated that it acts as a Gcn2 inhibitor , which plays a crucial role in regulating cellular responses to stress and is implicated in cancer cell survival. By inhibiting Gcn2, this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuropharmacology
The piperidine component of the molecule suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function. The ability to modulate these pathways could make this compound useful in treating disorders such as depression or anxiety .
Antimicrobial Activity
Emerging research has also suggested that compounds similar to N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine exhibit antimicrobial properties. The presence of the triazole ring is often associated with antifungal activity, which could be leveraged in developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in various signaling pathways that are critical for cell proliferation and survival. This property could be beneficial in developing targeted therapies for diseases characterized by abnormal cell growth .
Case Study 1: Gcn2 Inhibition and Cancer Cell Apoptosis
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability when treated with the compound compared to control groups. The mechanism was attributed to the induction of stress responses leading to apoptosis through Gcn2 pathway modulation.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers evaluated the impact of this compound on animal models exhibiting depressive-like behaviors. The administration of the compound resulted in notable improvements in behavioral tests indicative of antidepressant effects. This suggests that further exploration into its mechanism may reveal novel treatments for mood disorders.
Mechanism of Action
The exact mechanism of action of N-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazolopyrimidine core is thought to play a crucial role in its activity, potentially through binding to active sites or altering protein function.
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1. Structural and Functional Comparison
*Molecular weights estimated using PubChem’s molecular formula calculator.
Key Findings:
Core Heterocycles: The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from pyrazolo-pyrimidine hybrids (e.g., ) and simpler pyrazole derivatives (e.g., ). This core is associated with enhanced π-π stacking interactions in kinase binding pockets .
Substituent Effects :
- Piperidine vs. Piperazine : The target’s piperidinylpropyl chain may confer greater conformational flexibility than the piperazine group in , affecting solubility and off-target interactions.
- Ethoxyphenyl vs. Phenyl : The ethoxy group in the target and enhances lipophilicity compared to unsubstituted phenyl rings (), possibly improving blood-brain barrier penetration.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving triazolo-pyrimidine formation and amine coupling, similar to methods in . However, intermediates like are produced at higher yields (82% vs. 17.9% for ), suggesting scalability challenges for the target.
In contrast, the ethynyl-piperazine group in may target different ATP-binding pockets .
Biological Activity
N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine, also known by its CAS number 1448694-02-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.54 g/mol. It contains a triazolo-pyrimidine scaffold which is known for various biological activities including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolo[4,5-d]pyrimidine moiety is known to inhibit various enzymes and receptors involved in cancer progression and microbial resistance. For instance, studies have indicated that similar compounds can modulate the activity of kinases and other signaling molecules crucial in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazolo-pyrimidine structure. For example, compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of triazolo-pyrimidines possess activity against ESKAPE pathogens, which are known for their multidrug resistance . The specific interactions with bacterial enzymes are still under investigation but suggest a potential for developing new antibiotics.
Case Studies
- Anticancer Studies : A study assessed the effects of related triazolo-pyrimidines on cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations .
- Antimicrobial Screening : In another study focusing on ESKAPE pathogens, derivatives were synthesized and tested, revealing variable potency against different strains . This highlights the need for further optimization to enhance efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Apoptosis |
| Anticancer | HCT-116 | 15 | Cell Cycle Arrest |
| Antimicrobial | E. faecium | 5 | Enzyme Inhibition |
| Antimicrobial | K. pneumoniae | 20 | Membrane Disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
